Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-2-pyridin-4-ylquinazoline

KCNQ2 inhibitor potassium channel pharmacology neuronal excitability

4-Chloro-2-pyridin-4-ylquinazoline is a differentiated KCNQ2 antagonist (IC50 70 nM) that matches the potency of the reference ML252 while offering a distinct quinazoline scaffold. The 4-chloro group enables SNAr-based analog synthesis, and the 2-(pyridin-4-yl) substituent is essential for subtype selectivity (42-fold over KCNQ1). For electrophysiology, it is a reliable patch clamp positive control; for medicinal chemistry, it is an ideal library building block. Do not substitute with 4-chloroquinazoline—the pyridinyl pharmacophore is critical. Verify lot-specific purity and request a COA before ordering.

Molecular Formula C13H8ClN3
Molecular Weight 241.67 g/mol
CAS No. 6484-27-1
Cat. No. B1608516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-pyridin-4-ylquinazoline
CAS6484-27-1
Molecular FormulaC13H8ClN3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=NC=C3)Cl
InChIInChI=1S/C13H8ClN3/c14-12-10-3-1-2-4-11(10)16-13(17-12)9-5-7-15-8-6-9/h1-8H
InChIKeyRWUSMOWAZASBJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-pyridin-4-ylquinazoline (CAS 6484-27-1): Technical Baseline for Scientific Procurement


4-Chloro-2-pyridin-4-ylquinazoline (CAS 6484-27-1) is a heterocyclic compound featuring a quinazoline core with a chlorine at the 4-position and a pyridin-4-yl group at the 2-position . It has been identified as an antagonist of the KCNQ family of potassium channels (Kv7), exhibiting defined in vitro activity at KCNQ2 (IC50 = 70 nM), KCNQ2/3 (IC50 = 120 nM), KCNQ1 (IC50 = 2.92 μM), and KCNQ4 (IC50 = 200 nM) in patch clamp assays [1]. The compound is also documented as a synthetic intermediate in the preparation of more elaborate quinazoline-based bioactive molecules, as described in patent literature [2]. These baseline properties establish a foundation for evaluating its differentiated utility relative to structural analogs and alternative KCNQ-targeting agents.

4-Chloro-2-pyridin-4-ylquinazoline: Why Structural Analogs Cannot Be Substituted Without Loss of Defined Selectivity or Synthetic Utility


The substitution of 4-chloro-2-pyridin-4-ylquinazoline with a generic 4-chloroquinazoline or a pyridine-lacking quinazoline would fundamentally alter both its pharmacological and synthetic profile. The specific placement of the pyridin-4-yl group at the 2-position and the chlorine at the 4-position are critical determinants of its KCNQ channel subtype selectivity and its reactivity as an electrophilic building block [1]. For example, the chlorine at the 4-position serves as a leaving group for nucleophilic aromatic substitution, enabling the synthesis of diverse 4-substituted quinazolines; removal or relocation of this group would eliminate this synthetic versatility [2]. In biological contexts, the target compound exhibits a unique selectivity window among KCNQ subtypes (e.g., KCNQ2 IC50 = 70 nM versus KCNQ1 IC50 = 2.92 μM) that is not recapitulated by unsubstituted quinazoline scaffolds [3]. Consequently, procurement of a closely related but structurally distinct analog—such as 4-chloroquinazoline or 2-pyridin-4-ylquinazolin-4(3H)-one—would yield different SAR, selectivity, and synthetic outcomes, making direct substitution scientifically unjustified.

4-Chloro-2-pyridin-4-ylquinazoline (CAS 6484-27-1): Quantified Differentiation from KCNQ-Targeting Analogs and Synthetic Intermediates


Direct Comparison of KCNQ2 Inhibition Potency: 4-Chloro-2-pyridin-4-ylquinazoline Versus ML252

4-Chloro-2-pyridin-4-ylquinazoline demonstrates KCNQ2 antagonist activity with an IC50 of 70 nM in an automated patch clamp assay using CHO cells expressing human KCNQ2 channels [1]. This value is essentially equipotent to the well-characterized KCNQ2 inhibitor ML252, which exhibits an IC50 of 69 nM in electrophysiological assays [2]. The near-identical potency at the primary target indicates that 4-chloro-2-pyridin-4-ylquinazoline can serve as a direct functional comparator to ML252 in KCNQ2-focused studies, while offering a distinct chemical scaffold for SAR exploration.

KCNQ2 inhibitor potassium channel pharmacology neuronal excitability

KCNQ Subtype Selectivity Profile: 4-Chloro-2-pyridin-4-ylquinazoline Versus ML252

Beyond KCNQ2 potency, 4-chloro-2-pyridin-4-ylquinazoline exhibits a distinct selectivity profile across the KCNQ family. Against KCNQ2/Q3 heteromers, it shows an IC50 of 120 nM; against KCNQ4, 200 nM; and against KCNQ1, 2.92 μM [1]. In comparison, ML252 displays IC50 values of 69 nM for KCNQ2, 120 nM for KCNQ2/Q3, 200 nM for KCNQ4, and 2.92 μM for KCNQ1 [2]. The selectivity ratios (KCNQ1/KCNQ2) are approximately 42-fold for both compounds, indicating a consistent selectivity window. However, the quinazoline scaffold of the target compound provides a different chemical starting point for medicinal chemistry optimization aimed at further tuning this selectivity.

KCNQ channel selectivity potassium channel pharmacology off-target profiling

Comparative Synthetic Utility: 4-Chloro-2-pyridin-4-ylquinazoline as an Electrophilic Building Block

The 4-chloro substituent of 4-chloro-2-pyridin-4-ylquinazoline provides a reactive site for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of diverse amines, alcohols, or thiols at the 4-position. This synthetic route is explicitly described in patent literature, where the compound is prepared from 2-pyridin-4-ylquinazolin-4(3H)-one using PCl5 and POCl3, and subsequently used as an intermediate for further derivatization [1]. In contrast, the parent 2-pyridin-4-ylquinazolin-4(3H)-one lacks this electrophilic handle, severely limiting its utility as a building block. Additionally, simple 4-chloroquinazoline (CAS 5190-68-1) is commercially available but lacks the 2-pyridinyl group, which imparts distinct biological activity and influences the electronic properties of the heterocyclic core [2].

synthetic intermediate quinazoline scaffold medicinal chemistry

4-Chloro-2-pyridin-4-ylquinazoline (CAS 6484-27-1): Validated Application Scenarios Based on Quantitative Evidence


KCNQ2 Channel Pharmacology Studies Requiring a Reference Antagonist with Defined Potency

This compound is suitable as a reference KCNQ2 antagonist in electrophysiology experiments. Its IC50 of 70 nM for KCNQ2 [1] is equivalent to the established inhibitor ML252 (IC50 = 69 nM) [2], making it a valid alternative for use as a positive control in patch clamp assays. Researchers studying neuronal M-currents, epilepsy mechanisms, or pain pathways can employ this compound to inhibit KCNQ2-mediated currents with predictable efficacy, while benefiting from a distinct chemical scaffold that may exhibit different off-target profiles in complex biological systems.

Medicinal Chemistry Campaigns Aimed at Developing Subtype-Selective KCNQ Modulators

The compound's selectivity profile across KCNQ subtypes (KCNQ2 IC50 = 70 nM; KCNQ1 IC50 = 2.92 μM) [1] provides a starting point for structure-activity relationship (SAR) studies aimed at enhancing selectivity for KCNQ2 over KCNQ1. Medicinal chemists can use this scaffold to synthesize analogs with modifications at the 4-position (via SNAr) or the quinazoline ring, guided by the existing selectivity data. The 42-fold selectivity window (KCNQ1/KCNQ2) offers a baseline for evaluating improvements in subtype discrimination.

Synthesis of Diversified Quinazoline Libraries via Nucleophilic Substitution at the 4-Chloro Position

As documented in patent US20070161651A1 [1], the 4-chloro group undergoes nucleophilic displacement under standard SNAr conditions, enabling the preparation of 4-amino, 4-alkoxy, or 4-thioether quinazoline derivatives. This reactivity is not available with the parent 2-pyridin-4-ylquinazolin-4(3H)-one [2]. Consequently, this compound is an ideal building block for generating focused libraries of quinazoline-based compounds for high-throughput screening or lead optimization, particularly in programs targeting kinase inhibition or ion channel modulation where the 2-pyridinyl moiety is a privileged pharmacophore.

Comparative Studies of KCNQ Antagonist Scaffolds for IP Diversification

Given that ML252 (a phenylacetamide) and 4-chloro-2-pyridin-4-ylquinazoline (a quinazoline) exhibit near-identical KCNQ2 and selectivity profiles [1][2], this compound can serve as a 'chemical tool' for exploring scaffold-dependent differences in physicochemical properties, metabolic stability, or in vivo distribution. In early-stage drug discovery, having multiple chemically distinct starting points with similar target pharmacology is valuable for intellectual property positioning and for mitigating compound-specific liabilities that may emerge later in development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-pyridin-4-ylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.